(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide
Description
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C8H13N3OS/c1-4-5(2)13-8(11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12)/t6-/m0/s1 |
InChI Key |
CQHVAADRQVDFLR-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC(=N1)[C@H](CC(=O)N)N)C |
Canonical SMILES |
CC1=C(SC(=N1)C(CC(=O)N)N)C |
Origin of Product |
United States |
Biological Activity
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide is a thiazole-containing compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group and a thiazole ring, allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
- Molecular Formula : C8H13N3OS
- Molecular Weight : 199.28 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent research indicates that compounds related to thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly those exhibiting multidrug resistance . The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating strong antibacterial potential.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 8 |
| Compound 2 | E. faecium | 16 |
| Compound 3 | C. auris | 4 |
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, certain analogs have shown enhanced anticancer activity against human colorectal cancer cell lines (Caco-2), with inhibition rates exceeding 30% . This suggests that this compound may have potential as a lead compound in cancer therapy.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within microbial and cancerous cells. This interaction can lead to modulation of key biological pathways, impacting cell growth and survival. Detailed studies are necessary to elucidate the precise molecular targets and pathways involved.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole compounds revealed that those containing the dimethylthiazole moiety exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Cancer Cell Inhibition
Another investigation focused on the anticancer properties of thiazole derivatives demonstrated that specific substitutions on the thiazole ring could significantly enhance cytotoxic effects against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups showed increased potency.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide with structurally related propanamide derivatives:
Key Observations :
- Thiazole vs. Oxadiazole : Compounds 8d and 8e () replace the dimethyl-thiazole with oxadiazole rings linked via sulfanyl groups. These exhibit higher molecular weights (~362 g/mol) and variable melting points (117–136°C), likely due to differences in hydrogen bonding and aromatic stacking .
- Chirality : The (3S) configuration in the target compound and its analogs (e.g., ) may enhance enantioselective interactions in biological systems compared to achiral derivatives like 3-chloro-N-(thiazol-2-yl)propanamide .
Preparation Methods
General Approach
The synthesis of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of the Amino Group : This often involves nucleophilic substitution or reductive amination reactions.
- Construction of the Propanamide Backbone : This may involve amide bond formation using carboxylic acids and amines.
Analytical Techniques for Verification
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR are crucial for structural confirmation.
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides molecular weight confirmation.
- Infrared (IR) Spectroscopy : Helps identify functional groups.
Data Tables
NMR Spectroscopy Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| $${}^{1}$$H | 7.5-8.0 | m | Thiazole ring protons |
| $${}^{1}$$H | 3.0-3.5 | m | Propanamide backbone |
| $${}^{13}$$C | 160-170 | s | Carbonyl carbon |
| $${}^{13}$$C | 120-130 | s | Thiazole ring carbons |
Mass Spectrometry Data
| Technique | m/z | Ion Type | Assignment |
|---|---|---|---|
| HRMS | 210.1 | [M+H]$$^+$$ | Molecular ion |
Comprehensive Research Findings
While specific research on This compound is limited, related compounds have shown potential in various biological activities. The synthesis of such compounds often involves innovative strategies to achieve high yields and purity.
Q & A
Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanamide, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves coupling a thiazole-containing precursor with a propanamide backbone. Key steps include:
- Stereochemical control : Use chiral auxiliaries or enantioselective catalysis to preserve the (3S)-configuration. For example, coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) under mild conditions minimize racemization .
- Characterization : Confirm enantiomeric purity via chiral HPLC or 1H/13C NMR spectroscopy, focusing on splitting patterns for stereosensitive protons .
- Reaction optimization : Microwave-assisted synthesis or continuous flow reactors improve yield and reduce side reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., dimethyl-thiazole protons at δ 2.5–3.0 ppm) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C8H12N4OS, exact mass 212.073).
- X-ray crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL .
Q. How does the dimethyl-thiazole substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The dimethyl group increases logP compared to unsubstituted thiazoles, measured via reversed-phase HPLC .
- Solubility : Assessed through shake-flask experiments in buffers (pH 1–7.4); dimethyl-thiazole reduces aqueous solubility but enhances membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the biological targets and mechanism of action of this compound?
Methodological Answer:
- Target prediction : Use Prediction of Activity Spectra for Substances (PASS) to identify potential enzyme targets (e.g., kinases, proteases) .
- Molecular docking : Simulate binding interactions with targets like bacterial dihydrofolate reductase (DHFR) using AutoDock Vina; focus on hydrogen bonding between the amino group and active-site residues .
- Validation : Compare computational results with enzymatic inhibition assays (e.g., IC50 determination via spectrophotometry) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole-propanamides?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogens, methyl groups) and assay activity (Table 1).
- Experimental standardization : Control variables (e.g., cell line selection, assay pH) to isolate substituent effects. For example, bromine at the thiazole 5-position enhances antibacterial activity but reduces solubility .
Q. Table 1: Comparative Bioactivity of Thiazole-Propanamide Derivatives
| Compound | Substituent | IC50 (µM) vs DHFR | LogP |
|---|---|---|---|
| (3S)-3-Amino-3-(dimethyl-thiazol-2-yl)propanamide | Dimethyl (C2) | 12.3 ± 1.2 | 1.78 |
| (3S)-3-Amino-3-(5-Br-thiazol-2-yl)propanamide | Bromine (C5) | 8.9 ± 0.9 | 2.15 |
| (3S)-3-Amino-3-(unsubstituted-thiazol-2-yl)propanamide | None | 25.6 ± 2.1 | 1.12 |
Q. How can crystallographic data improve the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Electron density maps : Use SHELXL-refined X-ray structures to identify non-covalent interactions (e.g., π-π stacking between thiazole and aromatic residues) .
- Fragment-based design : Introduce substituents (e.g., fluorine) to occupy hydrophobic pockets revealed by crystallography .
- Thermodynamic integration : Calculate binding free energy changes (ΔΔG) for proposed derivatives using molecular dynamics simulations .
Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS; calculate half-life (t1/2) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Metabolite identification : High-resolution LC-MS/MS with MSE data acquisition identifies phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
